molecular formula C17H20N2O3 B4523876 1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid

1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid

Cat. No.: B4523876
M. Wt: 300.35 g/mol
InChI Key: JFKUHKPXTDVCNX-UHFFFAOYSA-N
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Description

1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .

  • Step 1: Synthesis of Indole Derivative

      Reagents: Indole, acyl chloride

      Conditions: Anhydrous conditions, inert atmosphere

      Reaction: Indole reacts with acyl chloride to form the acylated indole derivative.

  • Step 2: Formation of Piperidine Ring

      Reagents: Piperidine, base (e.g., sodium hydride)

      Conditions: Elevated temperature, inert atmosphere

      Reaction: The acylated indole derivative reacts with piperidine in the presence of a base to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-(3-(1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid can be compared with other compounds containing indole or piperidine moieties:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-indol-1-ylpropanoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(19-10-6-14(7-11-19)17(21)22)8-12-18-9-5-13-3-1-2-4-15(13)18/h1-5,9,14H,6-8,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKUHKPXTDVCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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